molecular formula C19H20F2N2O B1327364 2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-45-3

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327364
CAS No.: 898762-45-3
M. Wt: 330.4 g/mol
InChI Key: IDNCIHPNLCGBEK-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a fluorinated organic compound with the molecular formula C19H20F2N2O and a molecular weight of 330.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzophenone: Lacks the piperazine moiety, making it less versatile in biological applications.

    4-Methylpiperazinomethyl benzophenone: Does not contain fluorine atoms, which can affect its chemical reactivity and biological activity.

Uniqueness

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both fluorine atoms and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. It belongs to the class of benzophenone derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article explores the biological activity of this compound by reviewing relevant studies and presenting data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H20F2N2OC_{19}H_{20}F_{2}N_{2}O. Its structure features a benzophenone core with two fluorine atoms and a piperazine moiety, which may influence its biological interactions.

Anticancer Activity

Research indicates that benzophenone derivatives exhibit significant anticancer properties. A study on similar compounds showed that they could induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity of Benzophenone Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundA549TBDInhibition of tubulin polymerization
1,2,3-Triazole Benzophenone DerivativeHeLaTBDInduction of apoptosis
3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenoneA549TBDCell cycle arrest

Note: TBD indicates that specific IC50 values need to be determined in future studies.

Case Studies

  • Study on Antitumor Effects : A recent investigation into the effects of various benzophenone derivatives revealed that compounds with piperazine substitutions had enhanced cytotoxicity against cancer cell lines compared to those without. This suggests that the piperazine moiety may play a crucial role in enhancing biological activity .
  • Antioxidant Assessment : In a comparative study of antioxidant activities among different benzophenones, it was noted that those with additional functional groups exhibited better radical scavenging capabilities. This highlights the potential for modifying the structure of this compound to enhance its antioxidant properties .

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNCIHPNLCGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643899
Record name (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-45-3
Record name Methanone, (2,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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